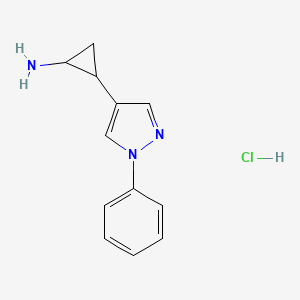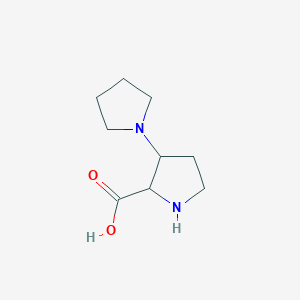![molecular formula C9H18Cl2N2 B1413543 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride CAS No. 1949836-63-8](/img/structure/B1413543.png)
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
Übersicht
Beschreibung
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound features a pyrrolidine ring fused to a bicyclo[3.1.0]hexane scaffold, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with a strong base such as n-butyllithium. This reaction proceeds through an open-chain transition state facilitated by lithium coordination, resulting in the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted pyrrolidines and piperidines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the bicyclic scaffold, potentially altering its biological activity.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and piperidines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing selective ligands for histamine H3 receptors, which are involved in various central nervous system functions.
Pharmacology: It serves as a model compound for studying the structure-activity relationships of bicyclic amines and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with specific molecular targets, such as histamine H3 receptors. By binding to these receptors, the compound can modulate the release of neurotransmitters like noradrenaline, acetylcholine, dopamine, and serotonin. This modulation affects various physiological processes, including memory function, cognition, anxiety, and pain regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): This compound features a similar bicyclic structure but with additional methyl groups, which can influence its chemical and biological properties.
Histamine Analogues with Bicyclo[3.1.0]hexane Scaffold: These analogues are designed to selectively bind to histamine receptors, similar to 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for histamine H3 receptors. This selectivity makes it a valuable tool for studying the pharmacological effects of histamine receptor modulation and for developing potential therapeutic agents targeting central nervous system disorders.
Eigenschaften
IUPAC Name |
6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-4-11(3-1)9-7-5-10-6-8(7)9;;/h7-10H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBVHVPVOUXVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2C3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)
![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)


![Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413467.png)


![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)
![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)
![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)



